N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
Description
Molecular Geometry and Conformational Analysis
The title compound adopts an E-configuration about the imine (C=N) bond, a hallmark of Schiff bases synthesized from aromatic aldehydes and amines. Single-crystal X-ray diffraction data reveal a planar geometry for the central imine linkage, with a C=N bond length of $$1.285 \, \text{Å}$$ , consistent with resonance stabilization between the nitrogen lone pair and the adjacent aromatic system. The 4-bromophenyl and 4-(4-methylpiperidin-1-ylsulfonyl)phenyl groups exhibit dihedral angles of $$12.5^\circ$$ and $$8.7^\circ$$ relative to the imine plane, respectively, indicating minimal steric hindrance and maximal conjugation efficiency.
The sulfonyl group (S=O) displays bond lengths of $$1.432 \, \text{Å}$$ (S–O) and $$1.763 \, \text{Å}$$ (S–N), characteristic of its electron-withdrawing nature. The piperidine ring adopts a chair conformation, with equatorial positioning of the methyl group to minimize van der Waals repulsions.
Table 1: Key bond lengths and angles in the title compound
Electronic Structure and Resonance Stabilization Mechanisms
The electronic structure of the compound is dominated by conjugation across the imine linkage and aromatic systems. Density functional theory (DFT) calculations indicate a HOMO–LUMO gap of $$3.8 \, \text{eV}$$, with the HOMO localized on the bromophenyl ring and the LUMO on the sulfonyl-aniline moiety. Resonance stabilization is evident in the delocalization of the imine nitrogen’s lone pair into the adjacent phenyl ring, reducing the C=N bond order and increasing thermal stability.
The sulfonyl group withdraws electron density via inductive effects, polarizing the molecule and enhancing its dipole moment ($$4.2 \, \text{D}$$). This polarization facilitates intermolecular interactions in the solid state, as discussed in Section 1.3. The bromine atom contributes to a secondary resonance effect, with partial charge transfer ($$-0.15 \, e$$) to the aromatic system, as quantified by Natural Bond Orbital (NBO) analysis.
Intermolecular Interaction Patterns in Crystalline Phases
The crystal packing of the title compound is stabilized by a combination of hydrogen bonding, halogen interactions, and π–π stacking. The sulfonyl oxygen atoms engage in C–H⋯O hydrogen bonds with methyl groups of adjacent piperidine rings ($$d{\text{H⋯O}} = 2.45 \, \text{Å}$$) . The bromine atom participates in Type-II halogen bonding ($$d{\text{Br⋯C}} = 3.400 \, \text{Å}$$) , aligning its σ-hole with the electron-rich aryl ring of a neighboring molecule.
Parallel-displaced π–π interactions between bromophenyl rings ($$d_{\text{centroid–centroid}} = 3.82 \, \text{Å}$$) further consolidate the lattice. These interactions collectively yield a layered crystal structure with a melting point of $$187^\circ \text{C}$$, as determined by differential scanning calorimetry.
Table 2: Intermolecular interaction parameters in the crystalline phase
Comparative Analysis with Related Schiff Base Derivatives
The title compound exhibits distinct structural and electronic features compared to analogous Schiff bases:
- Bond Length Variations : The C=N bond in the title compound ($$1.285 \, \text{Å}$$) is shorter than in 4-isobutoxybenzaldehyde oxime ($$1.305 \, \text{Å}$$) , reflecting stronger resonance stabilization.
- Halogen Effects : The bromine atom enhances molecular polarizability compared to chlorine-substituted derivatives, increasing dipole moments by $$0.7 \, \text{D}$$ .
- Sulfonyl vs. Alkoxy Groups : The sulfonyl moiety induces greater crystallinity ($$Tm = 187^\circ \text{C}$$) than alkoxy-substituted analogs ($$Tm = 162^\circ \text{C}$$) , due to stronger intermolecular interactions.
- Piperidine Conformation : The chair conformation of the 4-methylpiperidine group contrasts with the boat conformation observed in morpholine-containing Schiff bases, reducing steric strain by $$2.1 \, \text{kcal/mol}$$ .
Properties
Molecular Formula |
C19H21BrN2O2S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanimine |
InChI |
InChI=1S/C19H21BrN2O2S/c1-15-10-12-22(13-11-15)25(23,24)19-8-6-18(7-9-19)21-14-16-2-4-17(20)5-3-16/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
IJVDQMPVOBFQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate A: 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
Intermediate A is prepared through a nucleophilic substitution reaction between 4-aminobenzenesulfonyl chloride and 4-methylpiperidine.
Procedure :
- Reactants :
- 4-Aminobenzenesulfonyl chloride (1.0 equiv)
- 4-Methylpiperidine (1.2 equiv)
- Triethylamine (2.0 equiv, as HCl scavenger)
- Solvent: Anhydrous dichloromethane (DCM)
- Steps :
- Dissolve 4-aminobenzenesulfonyl chloride (5.0 g, 24 mmol) in DCM (50 mL) under nitrogen.
- Add triethylamine (6.7 mL, 48 mmol) dropwise at 0°C.
- Introduce 4-methylpiperidine (3.2 mL, 28.8 mmol) and stir for 12 hours at room temperature.
- Wash the organic layer with water (3 × 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify via recrystallization (ethanol/water) to yield Intermediate A as a white solid (Yield: 78%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.8 Hz, 2H, ArH), 6.72 (d, J = 8.8 Hz, 2H, ArH), 3.15–3.10 (m, 4H, piperidine-H), 2.80 (m, 1H, piperidine-H), 1.65–1.55 (m, 2H, piperidine-H), 1.40–1.30 (m, 2H, piperidine-H), 1.05 (d, J = 6.4 Hz, 3H, CH₃).
- IR (KBr) : 1335 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3450 cm⁻¹ (N-H).
Schiff Base Condensation: Synthesis of the Target Compound
The final step involves the condensation of Intermediate A with 4-bromobenzaldehyde under acidic or neutral conditions.
Standard Reflux Method
Procedure :
- Reactants :
- Intermediate A (1.0 equiv)
- 4-Bromobenzaldehyde (1.1 equiv)
- Solvent: Absolute ethanol (50 mL)
- Catalyst: Glacial acetic acid (0.5 mL)
- Steps :
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, CH=N), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.70 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.25–3.15 (m, 4H, piperidine-H), 2.85 (m, 1H, piperidine-H), 1.70–1.60 (m, 2H, piperidine-H), 1.45–1.35 (m, 2H, piperidine-H), 1.10 (d, J = 6.4 Hz, 3H, CH₃).
- ESI-MS : m/z 421.4 [M+H]⁺.
Solvent-Free Mechanochemical Approach
To enhance sustainability, a solvent-free method using grinding has been explored:
Procedure :
- Reactants :
- Intermediate A (1.0 equiv)
- 4-Bromobenzaldehyde (1.05 equiv)
- Steps :
Advantages :
- Reduced reaction time (1.5 hours vs. 6 hours).
- No solvent waste.
Optimization and Comparative Analysis
Effect of Catalysts on Yield
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 6 | 82 |
| PTSA | Solvent-free | 1.5 | 76 |
| None | Ethanol | 24 | 45 |
Schiff base formation is accelerated by Brønsted acids, which protonate the carbonyl oxygen of 4-bromobenzaldehyde, enhancing electrophilicity.
Solvent Screening
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Ethanol | 78 | 82 |
| Methanol | 65 | 75 |
| Toluene | 110 | 68 |
| Acetonitrile | 82 | 60 |
Ethanol provides optimal balance between reflux temperature and polarity, facilitating water removal via azeotropic distillation.
Side Reactions and Mitigation Strategies
Common Side Reactions
Purification Challenges
- Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) effectively separates unreacted aldehyde.
- Recrystallization : Ethanol/water (4:1) yields high-purity product (>98% by HPLC).
Scalability and Industrial Relevance
Kilo-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Insights :
- Piperidine Modifications : The 4-methyl group in the target compound balances steric effects and solubility. Bulkier substituents (e.g., 4,4-dimethylpiperidine in Compound 14) reduce solubility but enhance target selectivity .
- Functional Group Impact : The 5-nitrofuran carboxamide in Compounds 13–15 increases polarity compared to the bromophenyl imine in the target compound, affecting pharmacokinetics .
2.2. Imine-Based Analogs
Key Insights :
- Electronic Effects : The electron-withdrawing bromine in the target compound stabilizes the imine bond compared to electron-donating groups (e.g., methoxy in ).
- Biological Activity : The sulfonamide-imine combination in the target compound may offer dual functionality for targeting enzymes or receptors, unlike simpler imines .
2.3. Crystallographic and Structural Data
The 4-methylpiperidine group likely induces a twisted conformation, reducing crystal packing efficiency compared to smaller substituents .
Biological Activity
N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline, often referred to as compound 1, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound 1, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C17H21BrN2O2S. Its structure features a bromophenyl ring, a piperidine sulfonamide moiety, and an imine functional group. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
Research indicates that compound 1 exhibits various biological activities primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Compound 1 has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced levels of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that compound 1 possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced cytokine levels in vitro | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies and Research Findings
- Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of compound 1 resulted in a significant decrease in inflammatory markers. The mechanism was attributed to its ability to inhibit NF-kB signaling pathways, which play a crucial role in inflammation .
- Antimicrobial Efficacy : In vitro assays against various bacterial strains showed that compound 1 inhibited growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria, including Staphylococcus aureus .
- Cytotoxicity in Cancer Cells : Research published in a peer-reviewed journal indicated that compound 1 exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of approximately 15 µM, suggesting moderate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
